

Thermodynamic Properties of 3-Methylheptane at Low Temperatures: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylheptane

Cat. No.: B165616

[Get Quote](#)

This technical guide provides an in-depth analysis of the low-temperature thermodynamic properties of **3-methylheptane**, targeting researchers, scientists, and professionals in drug development. The data presented is crucial for understanding the behavior of this branched alkane at cryogenic temperatures, which is essential for various scientific and industrial applications.

Quantitative Thermodynamic Data

The low-temperature thermal properties of **3-methylheptane** have been determined through precise experimental measurements. The following tables summarize the key thermodynamic data obtained from these studies.

Table 1: Molar Heat Capacity of **3-Methylheptane** at Selected Temperatures[1][2]

Temperature (K)	Molar Heat Capacity (Cp, J·K-1·mol-1)
10	Value derived from Debye function
20	21.34
30	38.62
40	52.68
50	64.64
60	75.02
80	92.80
100	108.07
120	121.92
140	135.06
152.67 (Triple Point)	143.76 (solid)
152.67 (Triple Point)	211.29 (liquid)
160	212.55
180	218.49
200	224.97
250	240.37
298.15	250.20[3][4]
380	Data available up to this temperature

Table 2: Enthalpy and Entropy of Fusion for **3-Methylheptane**[1][2]

Property	Value
Triple Point Temperature (T _{triple})	152.67 ± 0.05 K
Enthalpy of Fusion (ΔH _{fus})	10.936 ± 0.011 kJ·mol ⁻¹
Entropy of Fusion (ΔS _{fus})	71.63 ± 0.07 J·K ⁻¹ ·mol ⁻¹

Table 3: Molar Thermodynamic Functions of **3-Methylheptane** in the Liquid State at Selected Temperatures[1][2]

Temperature (K)	Molar Enthalpy (H°(T) - H°(0)) (J·mol ⁻¹)	Molar Entropy (S°) (J·K ⁻¹ ·mol ⁻¹)
298.15	55032	362.6[3][4]

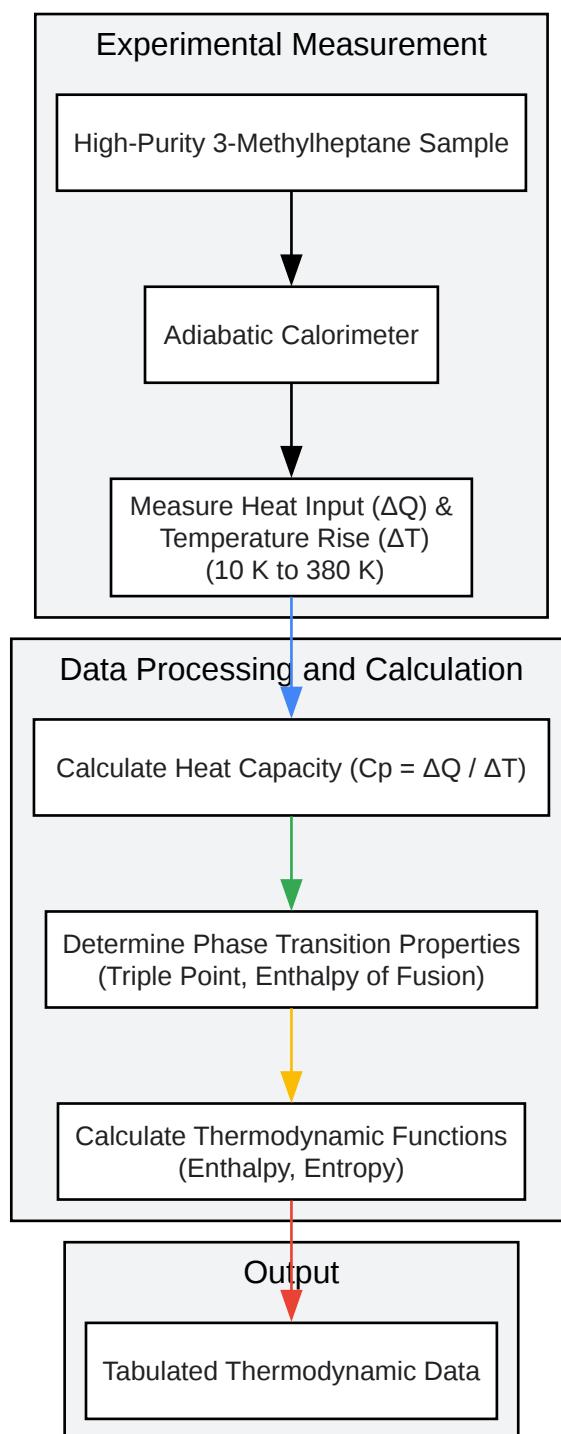
Experimental Protocols

The primary experimental technique used to determine the low-temperature thermodynamic properties of **3-methylheptane** was adiabatic calorimetry.[1][2] This method allows for precise measurement of the heat capacity of a substance as a function of temperature.

Adiabatic Calorimetry

The experimental setup for adiabatic calorimetry involves a sample container (calorimeter) that is thermally isolated from its surroundings. This is typically achieved by a series of concentric shields and a high-vacuum environment.

Key steps in the experimental procedure:


- Sample Preparation: A high-purity sample of **3-methylheptane** is placed in the calorimeter. The purity of the sample is a critical factor in obtaining accurate thermodynamic data.
- Cooling: The calorimeter and sample are cooled to the lowest temperature of the experimental range, typically around 10 K.
- Heating Intervals: A known amount of electrical energy is supplied to a heater within the calorimeter, causing a small, incremental increase in the sample's temperature.

- Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input, once thermal equilibrium is reached.
- Heat Capacity Calculation: The heat capacity (C_p) is calculated from the measured energy input (ΔQ) and the corresponding temperature rise (ΔT) using the formula $C_p = \Delta Q / \Delta T$.
- Adiabatic Conditions: Throughout the experiment, the temperature of the surrounding shields is carefully controlled to match the temperature of the calorimeter, minimizing any heat exchange with the environment. This ensures that all the energy input is absorbed by the sample.

The measurements are carried out over a wide temperature range, from approximately 10 K to 380 K, to characterize the thermodynamic properties of both the solid and liquid phases.[\[1\]](#)[\[2\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the thermodynamic properties of **3-methylheptane** using adiabatic calorimetry.

[Click to download full resolution via product page](#)

Caption: Workflow for determining thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Heptane, 3-methyl- [webbook.nist.gov]
- 4. 3-Methylheptane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Thermodynamic Properties of 3-Methylheptane at Low Temperatures: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165616#thermodynamic-properties-of-3-methylheptane-at-low-temperatures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com